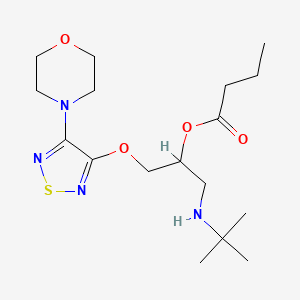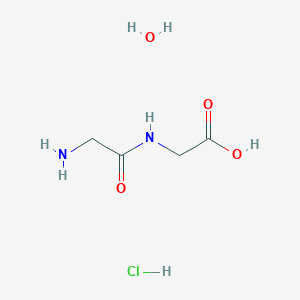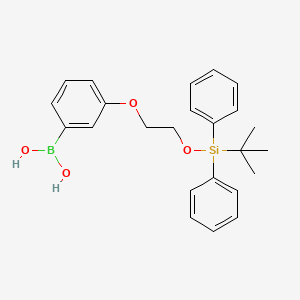
(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid
概要
説明
(3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid: is a chemical compound with the molecular formula C24H29BO4Si It is a boronic acid derivative that features a tert-butyldiphenylsilyl (TBDPS) protecting group
作用機序
Target of Action
The primary target of (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is relatively stable , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent makes it a valuable tool in this process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions Therefore, the compound’s action may be influenced by the presence of other functional groups and the reaction conditions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid typically involves the protection of hydroxyl groups using the TBDPS group. The TBDPS group is introduced by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The protected intermediate is then subjected to further reactions to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The TBDPS group can be selectively removed under acidic conditions or in the presence of fluoride ions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Deprotected phenol derivatives.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: The boronic acid group is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protecting Group Chemistry: The TBDPS group is used to protect hydroxyl groups during multi-step synthetic procedures.
Biology:
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.
Medicine:
Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or requiring specific functional group protection.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, where precise functional group placement is required.
類似化合物との比較
Phenylboronic Acid: Lacks the TBDPS protecting group, making it more reactive but less selective in multi-step syntheses.
(3-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenyl)boronic Acid: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group, which offers different steric and electronic properties.
Uniqueness:
- The presence of the TBDPS group in (3-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid provides increased stability towards acidic conditions and nucleophilic species compared to other silyl-protected boronic acids. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
特性
IUPAC Name |
[3-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BO4Si/c1-24(2,3)30(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-18-17-28-21-12-10-11-20(19-21)25(26)27/h4-16,19,26-27H,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWAYTWLXDAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


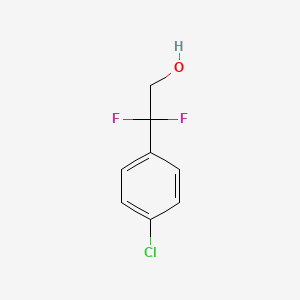
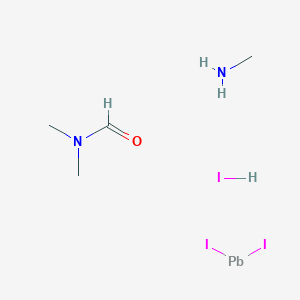
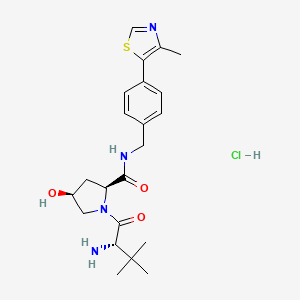
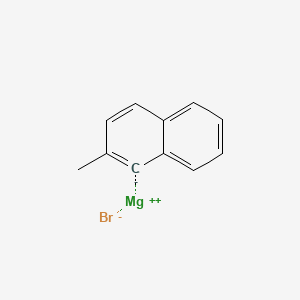
![2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer](/img/structure/B3068006.png)

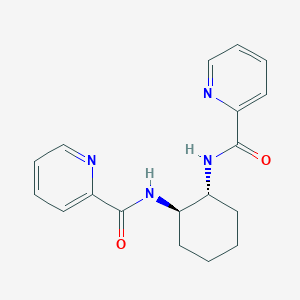
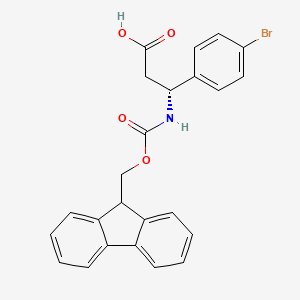
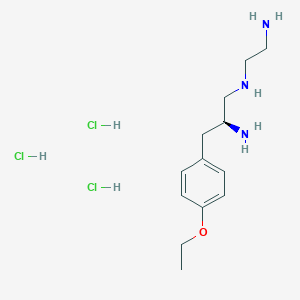
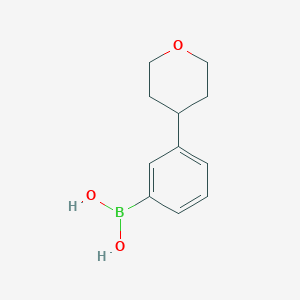
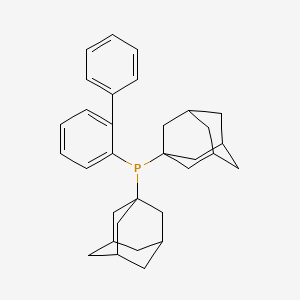
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
